molecular formula C16H12BrFN2O B12520907 Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide CAS No. 754214-11-4

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide

Cat. No.: B12520907
CAS No.: 754214-11-4
M. Wt: 347.18 g/mol
InChI Key: MMQXWVIHCHYOIP-UHFFFAOYSA-M
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Description

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phthalazinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 4-fluorophenyl group and the bromide ion in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with a brominating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinium oxides, while reduction can produce phthalazinium hydrides.

Scientific Research Applications

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The presence of the 4-fluorophenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide
  • Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
  • Phthalazinium, 2-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide

Uniqueness

Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

754214-11-4

Molecular Formula

C16H12BrFN2O

Molecular Weight

347.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide

InChI

InChI=1S/C16H12FN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1

InChI Key

MMQXWVIHCHYOIP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)F.[Br-]

Origin of Product

United States

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